BT4SA serves as a precursor for the synthesis of 4-hydroxybenzotriazole (4-HOBT) through hydrolysis using strong alkalis like sodium hydroxide (NaOH) []. 4-HOBT is a valuable coupling reagent in organic synthesis, particularly in peptide bond formation and click chemistry [].
BT4SA acts as a ligand in the formation of various metal complexes. For instance, it reacts with 1,10-phenanthroline ligand to synthesize copper benzotriazolesulfonate phenanthroline supramolecular complex []. These complexes hold potential applications in photocatalysis, sensors, and materials science [].
BT4SA exhibits corrosion inhibiting properties. Studies have shown its effectiveness in preventing the corrosion of metals like cerium during the preparation of polystyrene nanosphere-templated cerium molybdate nanocontainers []. This demonstrates its potential application in various industries dealing with metal corrosion protection.
1H-Benzotriazole-4-sulfonic acid is an aromatic sulfonic acid with the molecular formula C₆H₅N₃O₃S and a molecular weight of approximately 199.19 g/mol. It features a benzotriazole ring, which is known for its stability and ability to form complexes with metals. The compound is characterized by a sulfonic acid group (-SO₃H) that enhances its solubility in water and makes it useful in various chemical applications .
The biological activity of 1H-Benzotriazole-4-sulfonic acid has been explored in various studies. It exhibits properties such as:
Several methods exist for synthesizing 1H-Benzotriazole-4-sulfonic acid:
1H-Benzotriazole-4-sulfonic acid finds applications across various domains:
Research on interaction studies involving 1H-Benzotriazole-4-sulfonic acid primarily focuses on its interactions with metal ions. These studies reveal:
Several compounds share structural similarities with 1H-Benzotriazole-4-sulfonic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
Benzotriazole | Aromatic heterocycle | Known for its ability to stabilize free radicals. |
4-Hydroxybenzotriazole | Hydroxylated derivative | Exhibits enhanced solubility and reactivity. |
Benzothiazole | Heterocyclic compound | Used primarily as an antibacterial agent. |
Benzimidazole | Heterocyclic compound | Known for its pharmaceutical applications. |
1H-Benzotriazole-4-sulfonic acid stands out due to its sulfonic acid group, which enhances solubility and reactivity compared to other benzotriazole derivatives. Its applications as a corrosion inhibitor and ligand further distinguish it from similar compounds.
1H-Benzotriazole-4-sulfonic acid serves as a versatile multifunctional ligand in the construction of metal-organic frameworks due to its unique combination of nitrogen-rich triazole ring and sulfonic acid functionality [1] [2]. The compound exhibits multiple coordination sites, including the triazole nitrogen atoms and sulfonate oxygen atoms, enabling diverse binding modes essential for framework assembly [3] [4]. Research demonstrates that the sulfonic acid group with C₃ᵥ symmetry can coordinate with metal ions to produce multidimensional structures through flexible coordination modes [5].
The synthetic methodology for metal-organic frameworks incorporating 1H-benzotriazole-4-sulfonic acid typically involves hydrothermal synthesis conditions [3] [6]. A representative synthesis protocol involves combining cadmium perchlorate hexahydrate, 1H-benzotriazole-4-sulfonic acid, auxiliary ligands such as 1,10-phenanthroline or 2,2-bipyridyl, and potassium hydroxide in aqueous solution within Teflon-lined stainless steel containers heated to 393-413 K for three days [3] [6] [4]. This approach has successfully yielded crystalline metal-organic frameworks with diverse topologies ranging from one-dimensional chains to three-dimensional networks [7] [8].
The framework construction strategies leverage the ability of 1H-benzotriazole-4-sulfonic acid to act as both a chelating ligand and bridging unit [8]. Crystal structure analyses reveal that the benzotriazole-4-sulfonate can display bidentate chelating coordination modes through κ²N³,O binding, monodentate coordination via sulfonate oxygen atoms, or μ₂-bridging modes linking different metal centers [3] [6] [8]. The choice of coordination mode significantly influences the resulting framework dimensionality and topology, with μ₂-bridging modes typically producing extended polymeric structures [8].
Post-synthetic modification strategies have been employed to introduce sulfonic acid functionality into pre-formed metal-organic frameworks [9] [10]. Zirconium-based metal-organic frameworks can be functionalized with sulfonic acid groups through reaction with sulfuric acid or chlorosulfonic acid, creating materials with enhanced catalytic properties [9] [10]. These functionalized frameworks demonstrate superior performance in various organic transformations due to the presence of Brønsted acidic sites [9].
The synthesis of copper-benzotriazolesulfonate phenanthroline supramolecular complexes represents a significant application of 1H-benzotriazole-4-sulfonic acid in coordination chemistry [1] [2] [11]. These complexes are formed through the reaction of 1H-benzotriazole-4-sulfonic acid with 1,10-phenanthroline ligands in the presence of copper salts [1] [2]. The resulting supramolecular assemblies demonstrate remarkable structural diversity and potential applications in materials science [12].
Crystal structure determination of representative copper complexes reveals distinct coordination environments [12]. In the complex formulated as [Cu(C₁₂H₈N₂)₂Cl][C₆H₄N₃SO₃]·H₂O, the copper(II) center adopts a five-coordinate trigonal dipyramidal geometry coordinated by two 1,10-phenanthroline molecules and one chloride ion, while the benzotriazole-4-sulfonate anion remains uncoordinated [12]. The crystal structure exhibits triclinic symmetry with space group P-1 and unit cell parameters: a = 10.318(2) Å, b = 11.759(2) Å, c = 12.960(3) Å, with β = 73.12(3)° [12].
The supramolecular architecture of these complexes is stabilized through extensive three-dimensional hydrogen bonding networks and π-π stacking interactions [12]. The benzotriazole-4-sulfonate anions participate in hydrogen bonding through their sulfonate oxygen atoms, which serve as hydrogen bond acceptors [12]. These interactions create a robust three-dimensional supramolecular network that enhances the structural stability of the complex [12].
Copper-phenanthroline complexes with benzotriazole-based ligands have demonstrated significant catalytic activity in organic transformations [7]. Silver(I)-benzotriazole coordination compounds containing phenanthroline-type ligands exhibit excellent catalytic efficacy in multicomponent coupling reactions and alkyne hydration reactions [7]. Specific complexes show optimal performance with catalyst loadings as low as 0.5 mol% for multicomponent coupling and 3 mol% for alkyne hydration, achieving yields up to 99% and 93% respectively [7].
The electronic properties of these complexes are influenced by the coordination environment and ligand arrangement [13] [14]. Computational studies on copper(I)-phenanthroline complexes reveal that steric effects around the copper center significantly impact emission quantum yields and stability [13]. The distorted coordination geometries observed in these systems arise from the geometric constraints imposed by the bulky ligand environment [13].
The crystal engineering of 1H-benzotriazole-4-sulfonic acid systems relies heavily on systematic exploitation of non-covalent interactions to achieve desired supramolecular architectures [3] [4] [15]. Hydrogen bonding represents the primary driving force in crystal packing, with the compound serving as both hydrogen bond donor through the triazole N-H group and hydrogen bond acceptor via sulfonate oxygen atoms [3] [4] [16].
Detailed crystallographic analyses reveal specific hydrogen bonding patterns that govern supramolecular assembly [3] [6]. In cadmium-benzotriazole-4-sulfonate complexes, characteristic N—H⋯O hydrogen bonds form with donor-acceptor distances ranging from 2.776(3) to 3.009(4) Å and angles between 148° and 167° [3] [6]. Secondary C—H⋯O interactions with distances of 3.204(3) to 3.255(3) Å provide additional structural stabilization [3] [6]. Water molecules in hydrated complexes participate in O—H⋯N and O—H⋯O hydrogen bonding networks with distances of 2.934(5) to 3.015(4) Å [6].
Table 1: Crystal Structure Parameters for Metal-Benzotriazole-4-sulfonic acid Complexes
Complex | Crystal System | Space Group | Unit Cell Parameters a (Å) | Unit Cell Parameters b (Å) | Unit Cell Parameters c (Å) | Beta Angle (°) | Volume (ų) | Z |
---|---|---|---|---|---|---|---|---|
[Cd(C₆H₄N₃O₃S)₂(C₁₀H₈N₂)] | Monoclinic | C2/c | 8.148(4) | 17.207(7) | 17.720(8) | 103.29(1) | 2417.8(19) | 4 |
[Cd(C₆H₄N₃O₃S)₂(C₁₂H₈N₂)₂]·2H₂O | Triclinic | P-1 | 7.5675(16) | 10.238(2) | 11.974(2) | 77.948(3) | 891.0(3) | 1 |
[Cu(C₁₂H₈N₂)₂Cl][C₆H₄N₃SO₃]·H₂O | Triclinic | P-1 | 10.318(2) | 11.759(2) | 12.960(3) | 73.12(3) | 1393.7(6) | 2 |
[Zn(C₆H₃N₃O₃S)(C₁₂H₈N₂)]ₙ | Orthorhombic | Pccn | 14.5562(19) | 25.903(3) | 8.9239(12) | 90 | 3364.8(8) | 8 |
Table 2: Coordination Modes and Geometries in Benzotriazole-4-sulfonic acid Metal Complexes
Complex | Metal Center | Coordination Geometry | Benzotriazole Coordination Mode | Secondary Ligand Coordination | Metal-N Bond Lengths (Å) | Metal-O Bond Lengths (Å) |
---|---|---|---|---|---|---|
[Cd(C₆H₄N₃O₃S)₂(C₁₀H₈N₂)] | Cd(II) | Distorted CdN₄O₂ octahedral | Bidentate chelating (κ²N³,O) | 2,2-bipyridyl bidentate chelating | 2.3293(19) - 2.3114(18) | 2.3267(15) |
[Cd(C₆H₄N₃O₃S)₂(C₁₂H₈N₂)₂]·2H₂O | Cd(II) | Distorted CdN₄O₂ octahedral | Monodentate (κO) | 1,10-phenanthroline bidentate chelating | 2.319(2) - 2.323(2) | 2.381(2) |
[Cu(C₁₂H₈N₂)₂Cl][C₆H₄N₃SO₃]·H₂O | Cu(II) | Trigonal dipyramidal | Uncoordinated anion | 1,10-phenanthroline bidentate chelating | Not coordinated | Not coordinated |
[Zn(C₆H₃N₃O₃S)(C₁₂H₈N₂)]ₙ | Zn(II) | Tetrahedral/Chain polymer | μ₂-bridging | 1,10-phenanthroline bidentate chelating | Not specified | Not specified |
π-π stacking interactions between aromatic systems contribute significantly to the stability of crystalline assemblies [17] [12]. In benzotriazole-derivative systems, these interactions typically occur with interplanar distances ranging from 3.3 to 3.8 Å [17]. The benzotriazole ring system can participate in both face-to-face and edge-to-face π-π interactions, depending on the molecular packing arrangement [18] [17].
Table 3: Hydrogen Bonding Interactions in Metal-Benzotriazole-4-sulfonic acid Complexes
Complex | Hydrogen Bond Type | D—H Distance (Å) | H⋯A Distance (Å) | D⋯A Distance (Å) | D—H⋯A Angle (°) |
---|---|---|---|---|---|
[Cd(C₆H₄N₃O₃S)₂(C₁₀H₈N₂)] | N3—H3N⋯O2 | 0.93 | 1.86 | 2.776(3) | 167 |
[Cd(C₆H₄N₃O₃S)₂(C₁₀H₈N₂)] | C3—H3⋯O3 | 0.93 | 2.55 | 3.255(3) | 133 |
[Cd(C₆H₄N₃O₃S)₂(C₁₀H₈N₂)] | C7—H7⋯O2 | 0.93 | 2.56 | 3.204(3) | 127 |
[Cd(C₆H₄N₃O₃S)₂(C₁₂H₈N₂)₂]·2H₂O | O1W—H1WA⋯N5 | 0.98 | 2.10 | 3.015(4) | 155 |
[Cd(C₆H₄N₃O₃S)₂(C₁₂H₈N₂)₂]·2H₂O | O1W—H1W⋯O3 | 0.98 | 2.00 | 2.934(5) | 158 |
[Cd(C₆H₄N₃O₃S)₂(C₁₂H₈N₂)₂]·2H₂O | N3—H3N⋯O1 | 0.90 | 2.21 | 3.009(4) | 148 |
The polymorphism of benzotriazole systems demonstrates the critical role of non-covalent interactions in determining crystal structure [19]. Studies on 1H-benzotriazole polymorphs reveal that different supramolecular assemblies can form from identical molecular building blocks, with one polymorph exhibiting chirality through spontaneous resolution as conglomerates while another crystallizes in a centrosymmetric space group [19]. These structural differences arise from variations in hydrogen bonding patterns and π-π stacking arrangements [19].
Halogen bonding interactions have been identified as important structure-directing forces in benzotriazole-based crystal engineering [17]. In halogenated benzotriazole derivatives, short C-Br⋯N contacts with normalized contact values as low as 0.86 indicate strong halogen bonding interactions that can compete with traditional hydrogen bonding [17]. These interactions create complementary supramolecular recognition patterns that can be exploited in the design of functional crystalline materials [17].
Table 4: Non-covalent Interaction Network Properties in Benzotriazole Systems
Interaction Type | Role in Network Formation | Typical Distance Range (Å) | Network Dimensionality |
---|---|---|---|
N—H⋯O hydrogen bonding | Primary structural stabilization | 2.77 - 3.01 | 1D-3D |
C—H⋯O hydrogen bonding | Secondary network connectivity | 3.20 - 3.26 | 2D-3D |
O—H⋯N hydrogen bonding | Water-mediated bridging | 2.93 - 3.02 | 2D-3D |
π-π stacking interactions | Intermolecular aromatic interactions | 3.3 - 3.8 | 2D |
Sulfonate coordination | Metal coordination nodes | 2.32 - 2.38 | 1D-2D |
Triazole bridging | Bridging ligand connectivity | 1.29 - 1.37 | 1D-2D |
The interplay between multiple non-covalent interactions creates hierarchical supramolecular architectures with predictable structural features [20] [16]. Computational studies using density functional theory methods reveal that intramolecular hydrogen bonding in benzotriazole derivatives can stabilize specific conformations by 2-4 kcal/mol relative to non-hydrogen-bonded forms [16]. However, crystal packing forces can override intramolecular preferences, leading to intermolecular hydrogen bonding networks that maximize crystal stability [16].
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